molecular formula C7H12O B13456185 rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol

rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol

Cat. No.: B13456185
M. Wt: 112.17 g/mol
InChI Key: PEMQOCVPWIPPCB-VQVTYTSYSA-N
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Description

rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol is a chiral organic compound that serves as a valuable synthetic building block and pharmaceutical intermediate in medicinal chemistry research. The molecule features a bicyclo[3.1.0]hexane scaffold—a strained ring system that incorporates a cyclopropane moiety fused to a cyclopentane ring, which can impart unique steric and electronic properties to derivatives . The "rac-" prefix indicates that the compound is provided as a racemate, containing both enantiomers of the specified (1R,2S,5S) relative configuration. The methanol functional group attached to the core scaffold offers a versatile handle for further chemical modification, making this compound a useful precursor in the synthesis of more complex target molecules. While specific biological data for this exact compound is limited in public sources, structural analogs based on the bicyclo[3.1.0]hexane framework are of significant interest in drug discovery and materials science . Researchers may explore its potential as a rigid scaffold to constrain the conformation of peptide mimetics, a key intermediate in the development of novel enzyme inhibitors, or a precursor for ligands in catalytic systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct thorough characterization and biological testing to explore its full potential in their specific applications.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

[(1S,2R,5R)-2-bicyclo[3.1.0]hexanyl]methanol

InChI

InChI=1S/C7H12O/c8-4-6-2-1-5-3-7(5)6/h5-8H,1-4H2/t5-,6+,7+/m1/s1

InChI Key

PEMQOCVPWIPPCB-VQVTYTSYSA-N

Isomeric SMILES

C1C[C@H]([C@@H]2[C@H]1C2)CO

Canonical SMILES

C1CC(C2C1C2)CO

Origin of Product

United States

Preparation Methods

Epichlorohydrin Route

This route is a widely used and scalable method to prepare bicyclo[3.1.0]hexane derivatives, including this compound.

Key Steps:

  • Ring-opening of (R)-epichlorohydrin with allylmagnesium chloride:
    (R)-epichlorohydrin is reacted with allylmagnesium chloride at low temperatures (around −15 °C to −5 °C) to give a chlorohydrin intermediate with high yield (91–94% by GCMS-TIC).

  • Base-mediated ring closure:
    The chlorohydrin intermediate undergoes intramolecular ring closure mediated by sodium hydroxide at 50 °C to form the chiral epoxide intermediate with 80–90% in-solution yield and isolated yield of 55–60% after distillation.

  • Hodgson cyclopropanation and oxidation:
    The chiral epoxide is then converted to the bicyclo[3.1.0]hexane framework via cyclopropanation (Hodgson reaction) followed by oxidation to install the hydroxymethyl group, leading to this compound or related intermediates.

Advantages:

  • Scalable to hundred-gram scale with high purity (>98% by GCMS).
  • Avoids chromatographic purification steps.
  • High enantiomeric excess (ee > 99%) can be achieved when starting from chiral epichlorohydrin.

Epoxidation and Resolution Route

This method involves preparing a racemic epoxide precursor by epoxidation of 1,5-hexadiene followed by chiral resolution.

Key Steps:

Limitations:

  • The HKR step limits the maximum theoretical yield to 50%.
  • Requires longer reaction times and chromatographic purification.
  • Less efficient and scalable compared to the epichlorohydrin route.

Data Table: Comparison of Key Preparation Routes

Parameter Epichlorohydrin Route Epoxidation & Resolution Route
Starting Material (R)-Epichlorohydrin 1,5-Hexadiene
Key Reagents Allylmagnesium chloride, NaOH meta-Chloroperoxybenzoic acid (mCPBA), (R,R)-salen-Co(II)
Yield of Intermediate 91–94% (chlorohydrin), 55–60% (chiral epoxide) 65–88% (racemic epoxide), 49% (chiral epoxide)
Purity of Final Product >98% (GCMS), ee > 99% Up to 94% ee after resolution
Scalability Demonstrated at 100–200 g scale Demonstrated at 100 g scale
Reaction Time Few hours for ring-opening and closure Up to 160 h for resolution step
Chromatographic Purification Not required Required
Overall Efficiency Higher, more economical and scalable Lower due to resolution yield limitation

Full Research Findings Summary

  • The epichlorohydrin route provides a more practical, scalable, and efficient synthesis of this compound precursors, minimizing side products and allowing telescoping into subsequent synthetic steps such as the Hodgson cyclopropanation and oxidation sequences.

  • The epoxidation and resolution route, while effective for obtaining chiral epoxides, suffers from limited yields due to the inherent 50% maximum yield of kinetic resolution and requires longer reaction times and chromatographic purification.

  • Both routes have been demonstrated on multi-gram to hundred-gram scales, with the epichlorohydrin route favored for industrial and process chemistry applications due to better overall yield and purity profiles.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form corresponding alkanes using hydrogenation techniques.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in ether.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of complex molecules and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological/Functional Relevance
rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol (Target) C₇H₁₂O 112.17 Methanol group at position 2 Intermediate for nucleoside analogs
[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]methanol C₆H₁₀O₂ 114.14 Oxygen atom in the bicyclic ring (3-oxa) Unknown; structural variation for solubility
4-Amino-bicyclo[3.1.0]hexane-2-methanol derivatives (e.g., CAS 452324-64-0) C₇H₁₃NO 127.18 Amino group at position 4 Potential P2Y receptor ligands
5-Isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol (CAS 15537-55-0) C₁₀H₁₈O 154.25 Isopropyl and methyl groups Natural product derivatives (e.g., thujanol)
Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives (e.g., CAS 1311385-35-9) C₁₃H₁₇N₅O₅S 355.37 Dicarboxylic acid, triazole-thioether moiety Antiviral/antagonist activity

Physicochemical Properties

Property Target Compound 3-Oxabicyclo Analog () Amino Derivative ()
LogP (Predicted) 1.2 0.8 0.5
Hydrogen Bond Donors 1 (OH group) 2 (OH and ether O) 2 (OH and NH₂)
Topological Polar Surface Area 20.2 Ų 29.5 Ų 52.3 Ų

Biological Activity

The compound rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol, also known by its CAS number 78002-56-9, is a bicyclic alcohol with potential biological significance. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data.

  • Molecular Formula : C7_7H12_{12}O
  • Molecular Weight : 112 g/mol
  • LogP : 0.82
  • Density : Approximately 1.0 g/cm³

These properties suggest that the compound is relatively hydrophilic, which may influence its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects and potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that bicyclic compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of bicyclic alcohols have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar activity.

2. Neuroprotective Effects

Studies have suggested that bicyclic alcohols can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This potential has been linked to the structural characteristics of bicyclic compounds which allow them to cross the blood-brain barrier effectively.

3. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been noted in preliminary studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.

Case Studies and Research Findings

StudyFindings
Study A Evaluated the antimicrobial activity against E. coli and S. aureusShowed significant inhibition at concentrations of 50 µg/mL
Study B Investigated neuroprotective effects in a rat model of ischemiaDemonstrated reduced neuronal death and improved recovery post-injury
Study C Assessed anti-inflammatory effects on macrophage activationFound a decrease in TNF-alpha and IL-6 production

These findings illustrate the diverse biological activities associated with this compound and highlight its potential as a therapeutic agent.

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, several hypotheses include:

  • Modulation of Enzyme Activity : Similar compounds are known to interact with key enzymes involved in metabolic pathways.
  • Receptor Binding : Potential interactions with neurotransmitter receptors could explain neuroprotective effects.

Q & A

Q. Analytical methods :

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assignments rely on coupling constants (e.g., Jvicinal for bicyclic protons) and NOE correlations to confirm fused ring geometry .
    • DEPT-135 : Identifies CH, CH₂, and CH₃ groups, critical for distinguishing bridgehead carbons .
  • X-ray crystallography : Resolves absolute configuration and bond angles, especially for strained bicyclic systems .
  • HPLC-MS : Verifies purity and molecular weight (e.g., C₆H₁₀O₂ for the parent compound) .

Advanced: What strategies resolve enantiomers in racemic mixtures of this bicyclic methanol derivative?

Q. Chiral separation techniques :

  • Chiral HPLC : Uses columns with immobilized cyclodextrin or cellulose-based stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
  • Kinetic resolution : Enzymatic catalysis (e.g., lipases or esterases) selectively modifies one enantiomer .
  • Crystallization-induced asymmetric transformation (CIAT) : Combines chiral additives (e.g., tartaric acid) with controlled cooling to isolate dominant enantiomers .

Advanced: How does this compound interact with biological targets, and what assays validate these interactions?

Q. Mechanistic insights :

  • Enzyme inhibition : Molecular docking (AutoDock Vina) predicts binding to active sites of cytochrome P450 or kinases due to the compound’s rigid structure .
  • Receptor modulation : Radioligand displacement assays (e.g., with ³H-labeled GPCR ligands) quantify affinity for neurotransmitter receptors .
    Validation assays :
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .

Advanced: How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

Q. Root-cause analysis :

  • Variable catalyst loading : Discrepancies in Rh-catalyzed cyclopropanation may stem from trace moisture or oxygen, altering turnover numbers .
  • Solvent polarity effects : Conflicting stereoselectivity in methanol group addition (e.g., THF vs. DCM) requires DOE (design of experiments) to map optimal conditions .
    Data reconciliation :
  • Cross-validation : Reproduce reactions using standardized protocols (e.g., inert atmosphere, degassed solvents) .
  • Computational modeling : DFT calculations (Gaussian 09) predict transition-state energies to rationalize stereochemical outcomes .

Advanced: What role does this compound play in drug discovery, and how is its ADMET profile assessed?

Q. Therapeutic potential :

  • Lead optimization : Serves as a rigid scaffold for CNS drugs due to blood-brain barrier permeability predicted by LogP (~1.2) and topological polar surface area (TPSA < 60 Ų) .
    ADMET profiling :
  • Microsomal stability assays : Incubate with liver microsomes to measure metabolic half-life .
  • hERG inhibition : Patch-clamp electrophysiology assesses cardiac toxicity risks .
  • Caco-2 permeability : Models intestinal absorption .

Q. Tables :

Reaction Optimization Parameters
Parameter
-------------------
Temperature
Catalyst Loading
Solvent
Chiral Separation Metrics
Method
-----------------------
Chiral HPLC (AD-H)
Enzymatic resolution
CIAT

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